molecular formula C11H13ClN2O3 B1431030 methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate CAS No. 1423029-55-3

methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate

Cat. No.: B1431030
CAS No.: 1423029-55-3
M. Wt: 256.68 g/mol
InChI Key: ZRHWYICKNOAONE-UHFFFAOYSA-N
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Description

Methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate is a carbamate derivative characterized by a phenyl ring substituted with a 2-chloroacetamido-methyl group and a methyl carbamate moiety. Notably, commercial availability of this compound has been discontinued, as indicated by supplier data from CymitQuimica .

Properties

IUPAC Name

methyl N-[4-[[(2-chloroacetyl)amino]methyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-17-11(16)14-9-4-2-8(3-5-9)7-13-10(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHWYICKNOAONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-55-3
Record name methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate
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Biological Activity

Methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate is a synthetic compound with potential applications in agriculture as a pesticide. Its biological activity is primarily associated with its interaction with cholinergic systems, particularly through the inhibition of acetylcholinesterase (AChE). This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₉H₁₃ClN₂O₂
  • Molecular Weight : 202.67 g/mol

This compound features a carbamate functional group, which is known for its role in inhibiting AChE, leading to increased levels of acetylcholine in synaptic clefts.

Inhibition of Acetylcholinesterase

This compound acts as a reversible inhibitor of AChE. The inhibition of AChE results in the accumulation of acetylcholine, which can lead to overstimulation of cholinergic receptors. This mechanism is similar to other carbamate pesticides, which have been shown to exhibit varying degrees of AChE inhibition.

Key Findings:

  • IC50 Values : The IC50 values for various carbamate derivatives range from 1.60 µM to 311.0 µM for AChE inhibition, indicating that this compound may fall within this range depending on its specific interactions and structural modifications .

Toxicity Profiles

The toxicity associated with this compound is significant, particularly in cases of acute exposure. Studies have demonstrated that carbamates can lead to severe toxic effects including seizures and respiratory failure due to their potent inhibition of AChE.

Case Studies:

  • Acute Poisoning Incidents : Reports indicate high lethality rates associated with carbamate insecticides in Sri Lanka, emphasizing the need for careful handling and regulation .
  • Experimental Studies : In laboratory settings, exposure to carbamates has resulted in reduced AChE activity within minutes post-exposure, with gradual recovery observed over 24 hours .

Potential Therapeutic Uses

Research has indicated that certain carbamate derivatives may possess therapeutic potential beyond their insecticidal properties. For instance, compounds exhibiting selective inhibition of metalloproteinases (MMPs) have been identified, suggesting possible applications in cancer therapy .

Comparative Biological Activity

CompoundBiological ActivityIC50 (µM)
This compoundAChE InhibitionTBD
CarbarylAChE Inhibition38.98
RivastigmineAChE Inhibition0.05

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.

Scientific Research Applications

Cholinesterase Inhibition

MNC exhibits an inhibitory effect on cholinesterase enzymes, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that MNC can potentially enhance cognitive function by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacteria and fungi. Its effectiveness against these microorganisms suggests potential applications in developing new antibiotics or antifungal agents .

Anticancer Properties

Preliminary studies indicate that MNC may have cytotoxic effects against certain cancer cell lines, positioning it as a potential lead compound for anticancer drug development . Further research is needed to elucidate its mechanisms and optimize its efficacy.

Pesticide Development

MNC serves as an intermediate in the synthesis of various pesticides and herbicides. Its structure allows it to act effectively against pests while being potentially less harmful to non-target organisms when compared to traditional pesticides .

Herbicide Formulation

The compound can be integrated into formulations aimed at controlling weed populations in agricultural settings, contributing to sustainable farming practices by minimizing chemical runoff and enhancing crop yield .

Analytical Methods for Detection

Various analytical techniques are employed to detect and quantify MNC in different matrices:

  • High-Performance Liquid Chromatography (HPLC) : Utilized for separating and quantifying MNC in complex mixtures.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Provides detailed information on the molecular structure and composition.
  • UV-Vis Spectroscopy : Used for assessing concentration levels based on absorbance characteristics .

Alzheimer's Disease Research

A study demonstrated that MNC could inhibit acetylcholinesterase activity effectively, leading to increased acetylcholine levels in neuronal cultures, which correlated with improved cognitive performance in animal models .

Agricultural Field Trials

Field trials involving MNC-based formulations showed a significant reduction in pest populations while maintaining crop health, indicating its viability as an eco-friendly pesticide alternative .

Comparison with Similar Compounds

Key Observations :

  • The presence of the aromatic phenyl ring and carbamate group in the target compound distinguishes it from simpler chloroacetamides (e.g., N-Methyl-2-chloroacetamide) .
  • Compared to ester-linked analogs (e.g., methyl 4-(2-chloroacetamido)benzoate), the carbamate linkage may enhance hydrolytic stability or alter intermolecular interactions .

Physicochemical Properties

Lipophilicity and thermal stability are critical parameters for comparing carbamate derivatives:

Lipophilicity

Lipophilicity (log k) data determined via HPLC for selected analogs :

Compound Series Average log k (HPLC) Chloro Substituent Position
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates (4a–i) 2.45–3.12 meta-Chloro on aryl ring
4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl carbamates (6a–i) 3.18–3.87 meta- and para-Chloro
Target Compound Not reported para-Chloroacetamido

The absence of direct log k data for the target compound suggests further experimental characterization is needed. However, its para-substituted chloroacetamido group may confer higher lipophilicity than meta-chloro analogs due to reduced steric hindrance .

Thermal Stability

Studies on carbamate derivatives of methyl 4-[N-(2-hydroxyethyl)-N-(pyridin-2-yl)aminomethyl]benzoate demonstrate that carbamates generally exhibit moderate thermal stability, with decomposition temperatures ranging from 120–180°C depending on substituents . The target compound’s thermal behavior remains unstudied, but its structural similarity to these derivatives implies comparable stability.

Q & A

Basic: What are the standard synthetic protocols for methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate and its analogues?

Answer:
Synthesis of carbamate derivatives typically involves reacting chloroformate esters with substituted anilines. For example, phenyl chloroformate and 4-chloroaniline were reacted in a 1:1 molar ratio under reflux in carbon tetrachloride, followed by recrystallization from methanol to yield 78% product . Key parameters include solvent choice (e.g., carbon tetrachloride for inertness), stoichiometric control, and purification via recrystallization or column chromatography. Reaction monitoring via TLC (e.g., ethanol/DMSO 3:1, Rf = 0.76) ensures intermediate purity . For chloroacetamide intermediates, coupling reactions with activated esters (e.g., using pyridine as a base) are common .

Basic: How is FT-IR spectroscopy utilized in characterizing carbamate derivatives?

Answer:
FT-IR spectroscopy identifies key functional groups:

  • Carbonyl (C=O) stretch : Observed between 1700–1705 cm<sup>-1</sup> for carbamate groups .
  • N-H stretch : Secondary amides show broad bands at 3300–3350 cm<sup>-1</sup> .
  • Chloroacetamide C-Cl : A strong signal near 700 cm<sup>-1</sup> confirms chloro-substitution .
    Comparative analysis with reference spectra and computational simulations (e.g., B3LYP/6-31G* basis sets) enhances accuracy .

Basic: What are the solubility profiles and formulation strategies for carbamates in experimental settings?

Answer:
Carbamates often exhibit limited aqueous solubility. For in vitro studies, dimethyl sulfoxide (DMSO) is preferred for stock solutions (e.g., 10 mM), followed by dilution in PBS or cell culture media . For in vivo administration, oral formulations may use 0.5% methylcellulose/0.1% Tween 80, while intravenous delivery requires sterile saline with <5% DMSO . Pre-formulation stability tests (e.g., HPLC at 24/48 hours) are critical to avoid precipitation .

Advanced: How can researchers optimize reaction conditions for carbamate synthesis using design of experiments (DoE)?

Answer:
DoE integrates factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can optimize yield by varying:

  • Temperature : 20–60°C (exothermic reactions may require cooling) .
  • Solvent : Dielectric constants (e.g., carbon tetrachloride vs. THF) influence reaction rates .
  • Stoichiometry : Molar ratios (1:1 to 1:1.2) to drive equilibria .
    Statistical tools (e.g., ANOVA) identify significant variables, reducing trial iterations by >50% .

Advanced: What methodologies address discrepancies in spectroscopic data during structural elucidation?

Answer:
Contradictions between NMR/IR and computational data require:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., aromatic protons at δ 7.1–8.1 ppm) .
  • X-ray crystallography : Provides definitive bond lengths/angles (e.g., C=O bond at 1.21 Å) .
  • DFT calculations : Compare experimental IR peaks (e.g., 1705 cm<sup>-1</sup>) with B3LYP/6-31G* simulated spectra .

Advanced: What computational methods (e.g., HOMO-LUMO, NBO) are applied to study electronic properties?

Answer:

  • HOMO-LUMO analysis : Predicts reactivity sites. For methyl carbamates, HOMO localization on the phenyl ring suggests electrophilic attack at the para position .
  • Natural Bond Orbital (NBO) : Quantifies hyperconjugative interactions (e.g., LP(O) → σ*(C-N) stabilizes the carbamate group) .
  • Molecular Electrostatic Potential (MEP) : Maps electron-rich regions (e.g., negative potential at carbonyl oxygen) guiding nucleophilic reactions .

Advanced: How does X-ray crystallography confirm the molecular structure of carbamate derivatives?

Answer:
Single-crystal X-ray diffraction provides:

  • Bond parameters : C=O (1.21 Å), C-N (1.34 Å) .
  • Torsion angles : Planarity of the carbamate group (e.g., 178.5° between phenyl and carbonyl) .
  • Packing interactions : Hydrogen bonds (e.g., N-H···O=C) stabilize crystal lattices . Data refinement (R factor <0.05) ensures accuracy .

Safety: What protocols are recommended for handling chloroacetamide intermediates?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for pyrophoric reagents .
  • Ventilation : Use scrubbers for HCl/SCl2 fumes .
  • First Aid : Immediate rinsing for skin/eye contact (15 minutes) and medical review for inhalation .
  • Waste Disposal : Neutralize acidic byproducts (e.g., 10% NaOH) before aqueous disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate
Reactant of Route 2
methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate

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